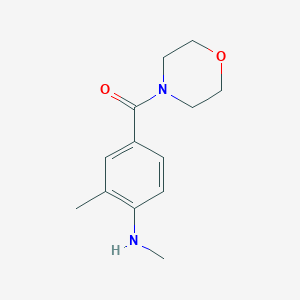

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Description

N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline (CAS: 1272831-17-0) is an aniline derivative featuring a morpholine-4-carbonyl group at the para position, an N,N-dimethyl substitution on the amine, and a methyl group at the ortho position. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. This compound has been explored as a pharmaceutical intermediate, particularly in quinazoline/quinoline derivatives, though commercial availability is currently discontinued . The morpholine carbonyl group contributes to its hydrogen-bonding capacity, while the methyl groups introduce steric effects that may influence reactivity and solubility.

Properties

IUPAC Name |

[3-methyl-4-(methylamino)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFITWVLPYHQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acyl Chloride and Aniline

One classical and effective method involves the reaction of morpholine-derived acyl chlorides with the aniline derivative:

-

- Morpholine is reacted with chloroacetyl chloride in anhydrous dichloromethane at low temperature (0–5 °C) in the presence of a base such as triethylamine or potassium carbonate.

- The reaction mixture is stirred for several hours at room temperature.

- The product, 2-chloro-1-(morpholin-4-yl) ethanone, is isolated by recrystallization from ethanol.

- Subsequently, this intermediate can be reacted with 2-methyl-4-aminoaniline to form the target amide via nucleophilic substitution or direct coupling.

-

- Temperature control during addition to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis.

- Base to neutralize HCl generated and promote reaction.

Oxidative Carbonylation Catalyzed by Cobalt-Based Catalysts

A modern catalytic approach involves the oxidative carbonylation of amines with paraformaldehyde under mild conditions using a cobalt-nitrogen-carbon (CoNC) catalyst:

-

- Morpholine or substituted anilines are reacted with paraformaldehyde in the presence of a CoNC catalyst, base (e.g., NaOH), and oxygen under mild heating (around 60 °C).

- The catalyst is prepared by pyrolysis of a cobalt salt with nitrogen-containing ligands.

- The reaction proceeds via formation of morpholino methanol intermediate, which is oxidatively dehydrogenated to the corresponding formamide.

-

- Mild reaction conditions.

- High selectivity and yields (up to 85% for methyl-substituted anilines).

- Avoids use of hazardous acyl chlorides.

-

- Active oxygen species (singlet oxygen and superoxide anion) generated by the catalyst play key roles in the oxidation steps.

- Electron-donating substituents on the aniline ring favor higher yields.

Carbodiimide-Mediated Amide Formation

Another established route involves the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation:

-

- Aniline derivative and morpholine-containing carboxylic acid or cyanoacetamide are combined in a solvent like dimethylformamide (DMF).

- DCC is added at low temperature (<15 °C) to activate the carboxyl group.

- After stirring, the by-product dicyclohexylurea is filtered off.

- The filtrate is worked up by addition of water and filtration to isolate the amide product.

-

- High purity and yield.

- Operational simplicity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Acyl Chloride Coupling | Morpholine + chloroacetyl chloride, base, DCM, 0–25 °C | ~70–85 | Straightforward, well-established | Requires handling of acid chlorides |

| Oxidative Carbonylation (CoNC) | Morpholine + paraformaldehyde, CoNC catalyst, O2, NaOH, 60 °C | 78–85 | Mild, catalytic, green chemistry | Catalyst preparation required |

| Carbodiimide-Mediated Coupling | Aniline + morpholine acid + DCC, DMF, <15 °C | >80 | High purity, scalable | Requires removal of urea by-product |

Research Findings and Optimization Insights

Substituent Effects: Electron-donating groups (e.g., methyl) on the aniline ring enhance yields in oxidative carbonylation, while electron-withdrawing groups (e.g., halogens) slightly reduce yields.

Catalyst Role: The CoNC catalyst's single-atom cobalt sites are critical for oxygen activation, enabling efficient oxidative carbonylation under mild conditions.

Reaction Monitoring: Thin-layer chromatography and HPLC are essential for tracking reaction progress and purity.

Temperature Control: Low temperature during coupling reagent addition prevents side reactions and ensures higher purity.

Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred for carbodiimide and catalytic methods, while dichloromethane suits acyl chloride coupling.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

N,2-Dimethyl-4-(morpholine-4-carbonyl)aniline is primarily recognized for its role as a pharmaceutical intermediate. Its structural features allow it to participate in various chemical reactions essential for synthesizing biologically active compounds. For instance, it can be utilized in the development of new drugs targeting specific diseases due to its ability to form C–N bonds through palladium-catalyzed cross-coupling reactions .

Case Studies:

- Antiparasitic Agents : Research indicates that derivatives of aniline compounds, including this compound, have been synthesized to create antiparasitic agents effective against tropical diseases .

- Anticancer Compounds : The compound has been investigated for its potential in creating novel anticancer therapies by modifying its structure to enhance bioactivity against cancer cells.

Cross-Coupling Reactions

This compound is frequently employed as an intermediate in various synthetic pathways. It participates in C–N coupling reactions, allowing for the creation of complex organic molecules with high precision and efficiency. The versatility of this compound makes it a valuable asset in synthetic organic chemistry.

Applications in Synthesis:

- Ligand Formation : The compound can be used to synthesize ligands that enhance catalytic processes in organic reactions.

- Heterocycle Synthesis : It plays a crucial role in synthesizing heterocycles, which are essential components of many pharmaceuticals and agrochemicals .

Research and Development

The ongoing research into this compound continues to unveil new applications and improvements in existing methodologies. Its role as a building block in drug discovery and materials science positions it as a compound of significant interest within the scientific community.

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural analogs of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, highlighting substituents, molecular properties, and applications:

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The morpholine-4-carbonyl group in the target compound is moderately electron-withdrawing, reducing the aromatic ring's electron density. In contrast, analogs with sulfonyl groups (e.g., 4-(morpholinosulfonyl)aniline) exhibit stronger electron-withdrawing effects, lowering basicity and increasing stability . Nitro groups (e.g., in N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline) further deactivate the ring, making the compound less reactive toward electrophilic substitution but more prone to reduction reactions .

Steric Effects :

- The N,N-dimethyl and 2-methyl substituents in the target compound introduce steric hindrance, which may limit accessibility to the amine group in reactions. Analogs like 4-(morpholin-4-yl)-N-(propan-2-yl)aniline lack bulky groups, offering greater flexibility for chemical modifications .

Biological Activity

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a dimethyl group and a morpholine moiety. The morpholine ring is known for its ability to enhance solubility and bioavailability in biological systems.

The biological activity of this compound may involve several mechanisms:

- Interaction with Biological Targets : The morpholine moiety can interact with various receptors and enzymes, potentially modulating their activity.

- Cytotoxicity : Preliminary studies suggest that derivatives of morpholine-based compounds exhibit cytotoxic effects against cancer cell lines, indicating that this compound may have similar properties .

Anticancer Potential

Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 1.88 ± 0.11 | |

| Compound B | HCT116 | 0.39 ± 0.06 | |

| Compound C | A375 | 4.2 |

These studies suggest that this compound could serve as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties, particularly against cholinesterases (AChE and BChE). Research indicates that modifications in the structure can significantly affect inhibitory activity:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | 0.07 | 20.7 | |

| Compound E | 9.12 (Rivastigmine) | 0.12 (Donepezil) |

This highlights the potential for this compound in treating neurological disorders by targeting cholinergic pathways.

Case Studies and Research Findings

- Study on Antitumor Activity : A study conducted by Ashraf et al. explored the synthesis of morpholine derivatives and their antitumor activity against ovarian cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition, suggesting a promising avenue for drug development .

- Inhibition of Cholinesterases : Another research highlighted the structure-activity relationship (SAR) of morpholine-containing compounds regarding their ability to inhibit acetylcholinesterase (AChE). The presence of specific substituents was found to enhance inhibitory potency, which is crucial for developing treatments for Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for N,2-dimethyl-4-(morpholine-4-carbonyl)aniline, and how can reaction conditions be optimized?

The synthesis of morpholine-containing aniline derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4-methylpiperazin-1-yl)aniline are synthesized via nucleophilic aromatic substitution using 4-chloronitrobenzene and N-methylpiperazine in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ . For the target compound, a plausible route could involve reacting 4-chloro-2-methylaniline with morpholine-4-carbonyl chloride under Schotten-Baumann conditions. Optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and solvent polarity to enhance yield and purity. Intermediate reduction steps (e.g., nitro to amine) might employ Sn/HCl or catalytic hydrogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and morpholine ring vibrations. For example, FT-IR of N,N-dimethyl-4-((2-phenylhydrazono)methyl)aniline shows distinct C=N stretches at ~1600 cm⁻¹ .

- NMR : ¹H NMR can resolve methyl groups (δ 2.2–2.5 ppm for N-CH₃ and C-CH₃) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR identifies the morpholine carbonyl carbon (δ ~165–170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₇N₂O₂: calculated 241.1285, observed 241.1288) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., light, temperature)?

Aniline derivatives are prone to photooxidation and thermal degradation. For instance, N,N-dimethylaniline in aqueous solutions undergoes bathochromic shifts (~10–15 nm) in UV-Vis spectra when frozen, indicating altered electronic states at the air-ice interface . Stability testing should include:

- Photostability : Expose to simulated solar radiation (e.g., 300–800 nm) and monitor degradation via HPLC.

- Thermal stability : Use TGA/DSC to assess decomposition temperatures. Morpholine derivatives may degrade above 200°C, releasing CO or CO₂ .

Advanced Research Questions

Q. What mechanistic insights govern the nucleophilic substitution reactions of this compound in complex syntheses?

The electron-withdrawing morpholine carbonyl group activates the aromatic ring for nucleophilic substitution. In analogous systems (e.g., nitrosoanilines), substituent positioning (para vs. meta) critically influences reaction rates. For example, 3-chloro-N-(4-chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline undergoes selective substitution at the nitroso group due to resonance stabilization . Kinetic studies using varying EDR/N (electric field-to-gas number density ratios) in ion mobility spectrometry reveal isomer-specific mobility shifts, highlighting the role of charge distribution .

Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of this compound in environmental remediation studies?

Box-Behnken designs are effective for multivariable optimization. For aniline degradation using MnFe₂O₄/Zn₂SiO₄ catalysts, factors like pH (3–9), catalyst load (0.5–1.5 g/L), and UV intensity (10–30 mW/cm²) are optimized via response surface methodology. ANOVA analysis identifies pH and catalyst load as dominant variables, achieving >90% degradation efficiency . Apply similar methodology to the target compound, monitoring intermediates (e.g., hydroxylated or demethylated products) via LC-MS.

Q. What computational models predict the photophysical behavior of this compound in photoactivated systems?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra. For example, aniline derivatives in frozen aqueous matrices exhibit redshifted absorption due to reduced solvation and increased π-π* transitions . Compare computed excitation energies (e.g., using B3LYP/6-31+G(d)) with experimental data to validate models. Additionally, molecular dynamics simulations can elucidate aggregation effects at air-ice interfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.